molecular formula C41H38O7Si B13781809 7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one

7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one

Cat. No.: B13781809
M. Wt: 670.8 g/mol
InChI Key: GJEHQIZMOIVJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine.

    Formation of Benzodioxole Ring: The benzodioxole ring is formed through a cyclization reaction involving catechol and a suitable aldehyde.

    Chromone Synthesis: The chromone core is synthesized via a condensation reaction between a phenolic compound and an appropriate diketone.

    Final Coupling: The protected intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up without loss of efficiency.

    Purification: Using techniques such as column chromatography, recrystallization, and HPLC to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The silyl-protected hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions involving strong acids or bases, such as HCl or NaOH, are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 7-[[Tert-butyl(dimethyl)silyl]oxy]methyl-7-(methylsulfanyl)bicyclo[2.2.1]hept-5-en-2-one
  • (Tert-butyldimethylsilyloxy)acetaldehyde

Uniqueness

7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C41H38O7Si

Molecular Weight

670.8 g/mol

IUPAC Name

7-[tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one

InChI

InChI=1S/C41H38O7Si/c1-40(2,3)49(4,5)48-31-24-32(42)36-35(25-31)45-38(39(37(36)43)44-26-27-15-9-6-10-16-27)28-21-22-33-34(23-28)47-41(46-33,29-17-11-7-12-18-29)30-19-13-8-14-20-30/h6-25,42H,26H2,1-5H3

InChI Key

GJEHQIZMOIVJNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C2C(=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC5=C(C=C4)OC(O5)(C6=CC=CC=C6)C7=CC=CC=C7)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.